molecular formula C7H5F3INOS B1380089 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol CAS No. 1448858-58-9

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol

Cat. No.: B1380089
CAS No.: 1448858-58-9
M. Wt: 335.09 g/mol
InChI Key: KBPLLYHXTZLZBN-UHFFFAOYSA-N
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Description

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is an organic compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a phenol derivative followed by the introduction of the trifluoromethylthio group. The amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the iodine and trifluoromethylthio groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-iodophenol: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.

    2-Amino-6-iodophenol: Similar structure but without the trifluoromethylthio group, leading to distinct chemical properties.

    4-[(Trifluoromethyl)thio]phenol:

Uniqueness

2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is unique due to the combination of the amino, iodine, and trifluoromethylthio groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-amino-6-iodo-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INOS/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPLLYHXTZLZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)I)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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